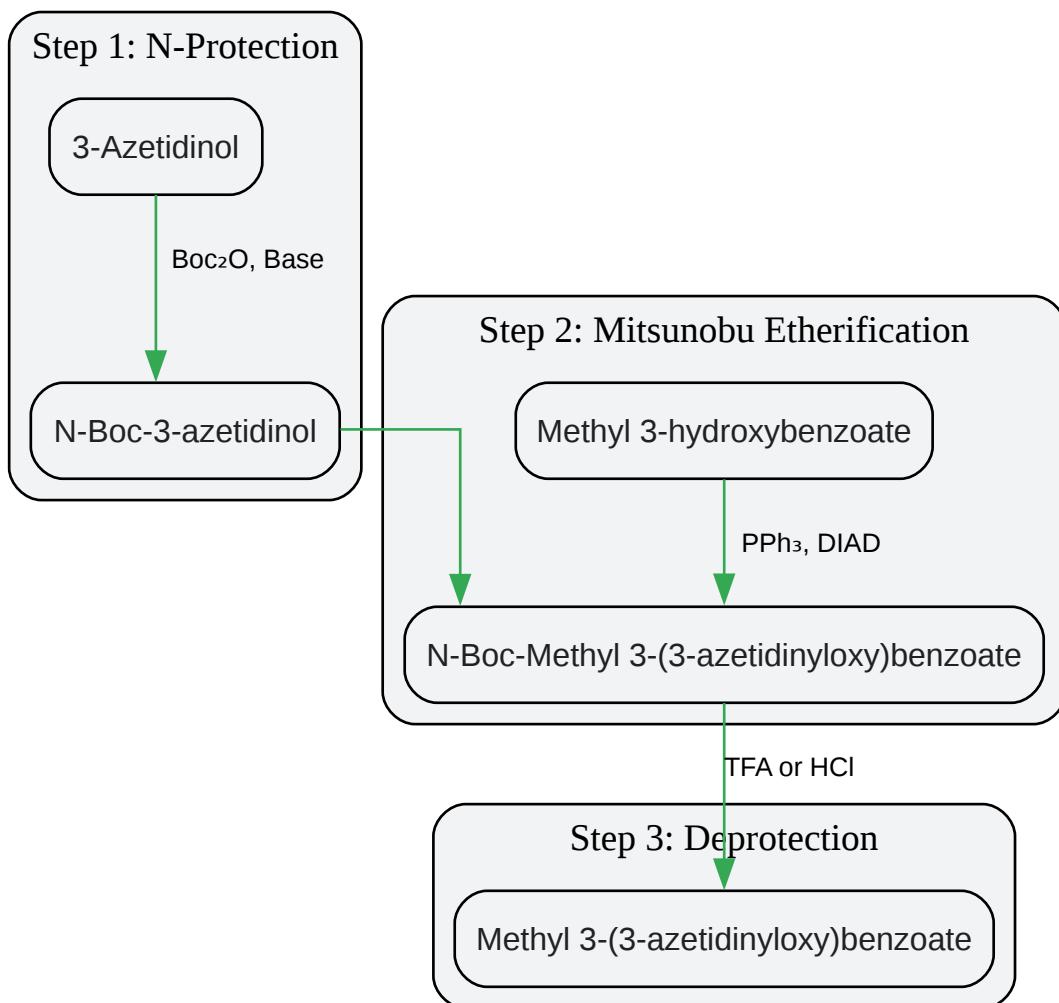


Property	Value	Source
CAS Number	1219976-96-1	Chemical Abstracts Service
Molecular Formula	C ₁₁ H ₁₃ NO ₃	N/A
Molecular Weight	207.23 g/mol	N/A
Predicted Boiling Point	325.2 ± 32.0 °C	N/A
Predicted Density	1.188 ± 0.06 g/cm ³	N/A
Predicted pKa	9.30 ± 0.40	N/A

Proposed Synthetic Pathway

The synthesis of **Methyl 3-(3-azetidinyloxy)benzoate** can be logically approached through a three-step sequence, commencing with commercially available starting materials. This pathway involves the protection of the azetidine nitrogen, followed by a key etherification reaction, and concluding with deprotection to yield the final product.



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Caption: Proposed three-step synthesis of **Methyl 3-(3-azetidinyl)benzoate**.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-3-azetidinol)

This initial step involves the protection of the secondary amine of 3-azetidinol to prevent side reactions in the subsequent etherification step. The tert-butyloxycarbonyl (Boc) group is a common and effective protecting group for this purpose.

Reaction: 3-Azetidinol + Di-tert-butyl dicarbonate (Boc_2O) \rightarrow N-Boc-3-azetidinol

Procedure:

- To a stirred solution of 3-azetidinol hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane or a mixture of dioxane and water, add a base like sodium bicarbonate or triethylamine (2-3 equivalents).
- Cool the mixture to 0 °C in an ice bath.
- Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in the same solvent dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, perform an aqueous workup. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford N-Boc-3-azetidinol.

Reagent/Parameter	Typical Value
3-Azetidinol HCl	1.0 eq
Di-tert-butyl dicarbonate	1.1 eq
Base (e.g., NaHCO ₃)	2-3 eq
Solvent	Dichloromethane or Dioxane/Water
Temperature	0 °C to Room Temperature
Reaction Time	12-24 hours
Expected Yield	>90%

Step 2: Synthesis of tert-Butyl 3-(3-(methoxycarbonyl)phenoxy)azetidine-1-carboxylate

The key ether linkage is formed via a Mitsunobu reaction, which couples a secondary alcohol with a phenolic compound.[1][2] This reaction proceeds with inversion of stereochemistry at the alcohol carbon, although in this achiral case it is not a factor. Aromatic alcohols, such as phenols, are common nucleophiles in this reaction.[3]

Reaction: N-Boc-3-azetidinol + Methyl 3-hydroxybenzoate → N-Boc-**Methyl 3-(3-azetidinyl)benzoate**

Procedure:

- Dissolve N-Boc-3-azetidinol (1 equivalent), Methyl 3-hydroxybenzoate (1.2 equivalents), and triphenylphosphine (PPh_3 , 1.5 equivalents) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).[4]
- Cool the mixture to 0 °C in an ice bath.
- Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents) dropwise to the stirred solution.[1][2]
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction by TLC.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the residue by column chromatography on silica gel to separate the product from triphenylphosphine oxide and other byproducts.

Reagent/Parameter	Typical Value
N-Boc-3-azetidinol	1.0 eq
Methyl 3-hydroxybenzoate	1.2 eq
Triphenylphosphine (PPh_3)	1.5 eq
DIAD or DEAD	1.5 eq
Solvent	Anhydrous THF
Temperature	0 °C to Room Temperature
Reaction Time	12-24 hours
Expected Yield	60-80%

Step 3: Synthesis of Methyl 3-(3-azetidinyloxy)benzoate (Deprotection)

The final step involves the removal of the Boc protecting group to yield the target primary amine. This is typically achieved under acidic conditions.

Reaction: N-Boc-**Methyl 3-(3-azetidinyloxy)benzoate** → **Methyl 3-(3-azetidinyloxy)benzoate**

Procedure:

- Dissolve the N-Boc protected intermediate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dioxane.
- Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane (e.g., 4M).^[5]
- Stir the reaction mixture at room temperature for 1-4 hours.
- Monitor the deprotection by TLC.
- Upon completion, remove the solvent and excess acid under reduced pressure.

- If necessary, neutralize the resulting salt with a mild base and extract the free amine into an organic solvent, or isolate the hydrochloride salt directly.
- Purify the product by crystallization or chromatography if required.

Reagent/Parameter	Typical Value
N-Boc Intermediate	1.0 eq
Acid (TFA or 4M HCl in Dioxane)	Excess
Solvent	Dichloromethane or Dioxane
Temperature	Room Temperature
Reaction Time	1-4 hours
Expected Yield	>95%

Potential Biological Significance and Signaling Pathways

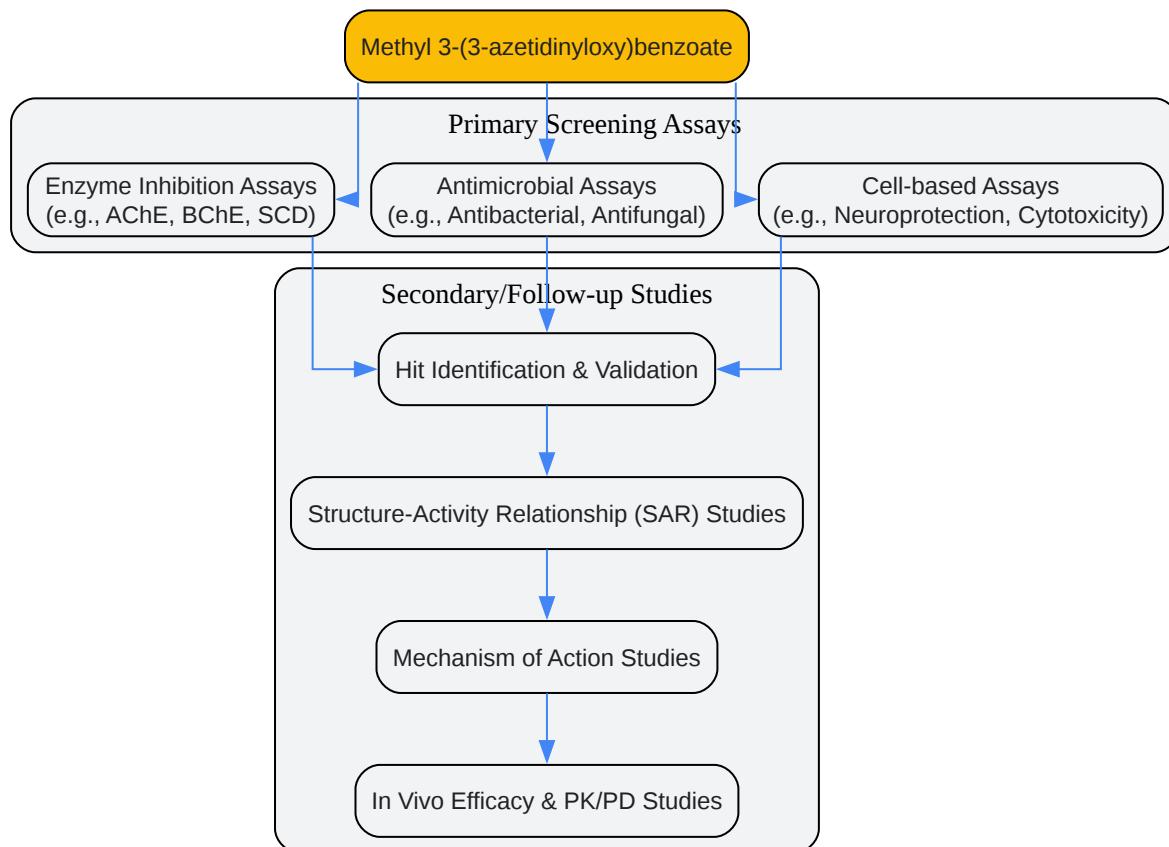
While no specific biological data for **Methyl 3-(3-azetidinyloxy)benzoate** has been found, the structural components suggest potential areas of pharmacological interest. Azetidine-containing compounds have been explored for a wide range of biological activities.

Derivatives of 3-aryl-3-azetidinyl acetic acid methyl esters have been investigated for their neuroprotective activity, showing inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.^{[6][7]} Furthermore, some of these compounds have demonstrated neuroprotective effects in models of Parkinson's disease.^[7]

The azetidine moiety is also present in inhibitors of stearoyl-CoA desaturase (SCD), an enzyme implicated in metabolic diseases.^[8] Additionally, various azetidin-2-one derivatives have shown promising antitubercular, antibacterial, and antifungal activities.^{[9][10]}

Given these precedents, **Methyl 3-(3-azetidinyloxy)benzoate** and its analogs could be valuable candidates for screening in assays related to neurodegenerative diseases, metabolic

disorders, and infectious diseases. The general workflow for such a preliminary screening is outlined below.



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Caption: General workflow for the biological evaluation of novel chemical entities.

Conclusion

Methyl 3-(3-azetidinyl)benzoate is a compound with potential for applications in drug discovery, drawing from the established value of its constituent chemical motifs. This guide provides a robust and plausible synthetic route based on well-established chemical

transformations. While direct biological data for this specific molecule is not yet available, the documented activities of structurally related compounds provide a strong rationale for its investigation as a potential therapeutic agent, particularly in the areas of neurodegenerative and infectious diseases. The experimental protocols and workflows detailed herein offer a comprehensive starting point for researchers and drug development professionals interested in exploring the synthesis and biological profile of this and related compounds.

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